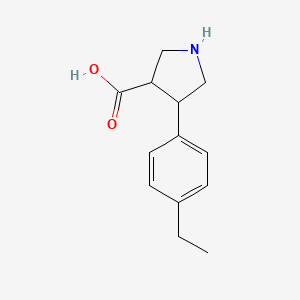![molecular formula C13H16N2O2 B1490619 azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 1470528-87-0](/img/structure/B1490619.png)
azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone, also known as AZT, is a synthetic cyclic molecule with a unique structural arrangement and an interesting range of properties. It has been studied extensively for its potential applications in the scientific and medical fields.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) developed a rapid and efficient microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which were then evaluated for their pharmacological properties. These compounds exhibited significant antibacterial and antifungal activities, demonstrating their potential as leads for the development of new antimicrobial agents Mistry & Desai, 2006.
Intramolecular Azide to Alkene Cycloadditions
Hemming et al. (2014) explored intramolecular azide to alkene cycloadditions to construct pyrrolobenzodiazepines and azetidino-benzodiazepines. This study highlights the utility of azetidinones in synthesizing complex heterocyclic frameworks with potential applications in antitumor therapies, underscoring the importance of azetidinones in medicinal chemistry Hemming et al., 2014.
Synthesis and Identification of Heterocyclic Compounds
Research by Adnan, Hassan, and Thamer (2014) on the synthesis of oxazepine, pyrazole, and isoxazole compounds from 2-aminobenzimidazole includes the formation of azetidinone derivatives, demonstrating the versatility of azetidinones in heterocyclic chemistry. This work further illustrates the role of azetidinones in the synthesis of diverse heterocycles Adnan et al., 2014.
Antibacterial Agents and Neuroleptic Activity
Studies have also investigated azetidinones for their antibacterial properties and neuroleptic activity. For instance, research into 7-azetidinylquinolones as antibacterial agents (Frigola et al., 1995) and the synthesis of benzothia/oxazepines as potent neuroleptic agents (Bajaj, Srivastava, & Kumar, 2003) provide insights into the therapeutic potential of azetidinone derivatives Frigola et al., 1995; Bajaj, Srivastava, & Kumar, 2003.
Propriétés
IUPAC Name |
azetidin-3-yl(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(11-7-14-8-11)15-5-6-17-12-4-2-1-3-10(12)9-15/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKHRWFALSYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






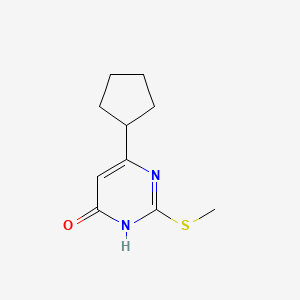
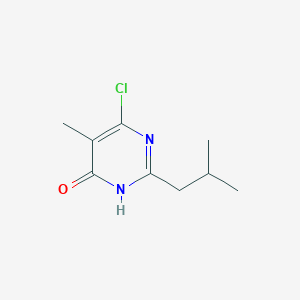
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)
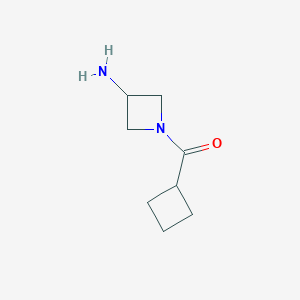
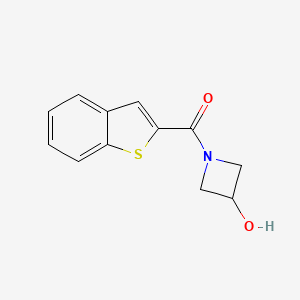
![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)
